![molecular formula C10H7F7O B3043391 4-Isopropoxy-2,3,5,6-tetrafluorobenzotrifluoride CAS No. 85623-66-1](/img/structure/B3043391.png)
4-Isopropoxy-2,3,5,6-tetrafluorobenzotrifluoride
Overview
Description
4-Isopropoxy-2,3,5,6-tetrafluorobenzotrifluoride, often referred to as PIF, is a synthetic compound. It has the molecular formula C10H7F7O and a molecular weight of 276.15 g/mol . This compound has gained significant attention in the scientific community.
Molecular Structure Analysis
The molecular structure of 4-Isopropoxy-2,3,5,6-tetrafluorobenzotrifluoride consists of a benzene ring with four fluorine atoms and a trifluoromethyl group attached. An isopropoxy group is also attached to the benzene ring .Physical And Chemical Properties Analysis
4-Isopropoxy-2,3,5,6-tetrafluorobenzotrifluoride has a molecular weight of 276.15 g/mol . Additional physical and chemical properties such as melting point, boiling point, and density were not available in the search results.Scientific Research Applications
- Suzuki–Miyaura coupling is a powerful method for carbon-carbon bond formation. The compound’s boronic acid functionality allows it to participate in this reaction, leading to the synthesis of diverse organic compounds. The broad application of Suzuki–Miyaura coupling arises from its mild reaction conditions, functional group tolerance, and rapid transmetalation with palladium complexes .
- Researchers synthesized a novel compound called 4-(6-fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine (FIPM) and labeled it with fluorine-18 (18F). This PET tracer enables in vivo visualization of LRRK2 (leucine-rich repeat kinase 2) in the brain. LRRK2 is associated with Parkinson’s disease, making this application valuable for neuroimaging studies .
Boron Reagents in Suzuki–Miyaura Coupling
Positron Emission Tomography (PET) Tracer Development
properties
IUPAC Name |
1,2,4,5-tetrafluoro-3-propan-2-yloxy-6-(trifluoromethyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F7O/c1-3(2)18-9-7(13)5(11)4(10(15,16)17)6(12)8(9)14/h3H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZLWZSQIHHJJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F7O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropoxy-2,3,5,6-tetrafluorobenzotrifluoride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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